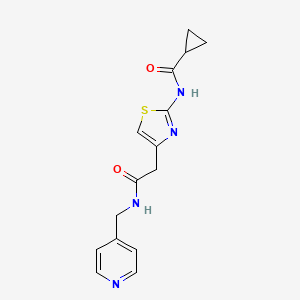

N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring and a cyclopropane ring. Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom . Cyclopropanes are three-membered carbon rings. The compound also contains an amide group and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed through a condensation reaction, while the cyclopropane ring might be formed through a cyclopropanation reaction . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiazole ring and the pyridine ring could contribute to the compound’s stability . The cyclopropane ring, on the other hand, is known for its ring strain due to its angle of 60 degrees, which deviates from the ideal tetrahedral angle of 109.5 degrees .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications

Thiazole Derivatives in Tuberculosis Treatment

A study explored the synthesis of thiazole-aminopiperidine hybrids as potential inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. The most promising compound exhibited significant inhibitory activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, along with notable antituberculosis activity, without being cytotoxic at tested concentrations (Jeankumar et al., 2013).

Thiazole-Containing Heterocycles in Antifungal Applications

New thiazolo[3,2-a]pyridines and related heterocyclic systems were synthesized and tested for antifungal properties. These compounds showed promising results in preliminary antifungal tests, indicating potential applications in combating fungal infections (al-Thebeiti, 2000).

Thiazole-Based Compounds in VEGFR-2 Inhibition

Research identified substituted benzamides with a thiazole moiety as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. These compounds showed high selectivity, favorable pharmacokinetics, and significant efficacy in inhibiting tumor growth in lung and colon carcinoma models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Thiazole Scaffolds in Novel Anticancer Agents

Co(II) complexes containing thiazole derivatives demonstrated fluorescence properties and anticancer activity, especially against human breast cancer cell lines. These findings suggest the potential of thiazole-based compounds in developing new anticancer therapies (Vellaiswamy & Ramaswamy, 2017).

Thiazole Compounds in Antimicrobial Research

Thiazole and oxazole containing amino acids and peptides showed moderate in vitro antibacterial activity against a range of bacterial strains and fungi, indicating their potential use in developing new antimicrobial agents (Stanchev et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-13(17-8-10-3-5-16-6-4-10)7-12-9-22-15(18-12)19-14(21)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHRASYBWYZEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)

![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B2882546.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)